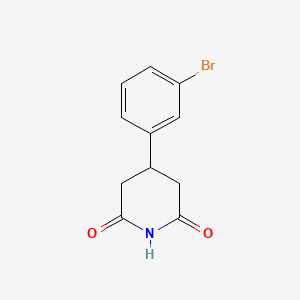

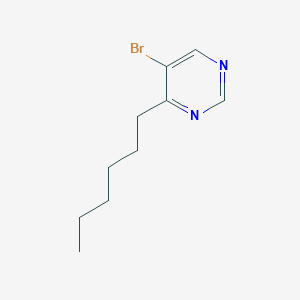

5-Bromo-4-hexylpyrimidine

描述

5-Bromo-4-hexylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in biological systems as they are components of nucleic acids. The bromo and hexyl substituents on the pyrimidine ring can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with phosphorus-containing reagents . Another approach involves the condensation of bromo-indoles with pyrimidine triones under reflux conditions . Additionally, cyclopalladation has been used to synthesize mononuclear complexes with brominated pyrimidine ligands .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy, and computational methods like density functional theory (DFT) . Similarly, the crystal structure of a brominated indole-pyrimidine derivative was elucidated using X-ray diffraction and compared with DFT-optimized structures .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromo group. For example, they can be used in cross-coupling reactions to introduce methyl groups . They can also participate in condensation reactions to form more complex heterocyclic systems . The bromo group can also facilitate the formation of cyclopalladated complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their substituents. The presence of a bromo group can affect the electronic properties, as seen in the band gap energy and charge transfer within the molecule . The hexyl chain can impact the compound's solubility and interaction with biological systems. The thermal stability of these compounds can be high, as one derivative showed stability up to 215°C . Additionally, the biological activity of these compounds can vary, with some showing antiviral activity and others being investigated as tyrosine kinase inhibitors .

科学研究应用

Comprehensive and Detailed Summary of the Application

5-Bromo-4-hexylpyrimidine is used in the synthesis of 4-aryl-5-alkynylpyrimidines, which are medicinally important compounds . These molecules have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . They have also been tested as potential anti-proliferative agents or non-toxic selective herbicides, or used as a synthetic platform for further derivatization en route to medicinally relevant structures .

Detailed Description of the Methods of Application or Experimental Procedures

The featured approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . Finally, a palladium-catalyzed Sonogashira cross-coupling reaction provides an end-game strategy .

Thorough Summary of the Results or Outcomes Obtained

The research resulted in a new synthetic protocol for the preparation of 4-aryl-5-alkynylpyrimidines . This method allows for an easier assembly of these compounds from more affordable precursors, while generating less chemical waste .

2. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

Comprehensive and Detailed Summary of the Application

5-Bromo-4-hexylpyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds are important in medicinal chemistry due to their potential biological activities.

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, used to generate carbon-carbon bonds between two different types of aromatic compounds.

Thorough Summary of the Results or Outcomes Obtained

The research resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds can be further tested for their potential biological activities.

3. Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol

Comprehensive and Detailed Summary of the Application

5-Bromo-4-hexylpyrimidine is used in a microwave assisted organic synthesis (MAOS) Sonogashira protocol . This protocol is a type of cross-coupling reaction used to generate carbon-carbon bonds between two different types of aromatic compounds.

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis involves a Sonogashira reaction, which is a type of cross-coupling reaction, under microwave irradiation . This method is known for its efficiency and speed in organic synthesis.

Thorough Summary of the Results or Outcomes Obtained

The research resulted in the successful synthesis of new organic compounds using the MAOS Sonogashira protocol . This method provides a fast and efficient way to generate carbon-carbon bonds in organic compounds.

安全和危害

属性

IUPAC Name |

5-bromo-4-hexylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-2-3-4-5-6-10-9(11)7-12-8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYJYKUDFFKVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650037 | |

| Record name | 5-Bromo-4-hexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-hexylpyrimidine | |

CAS RN |

951884-38-1 | |

| Record name | 5-Bromo-4-hexylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-hexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)